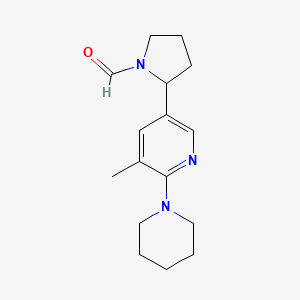
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a pyridine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of pyridine rings to piperidine rings.
Substitution: Halogenation or alkylation of the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .
科学的研究の応用
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activities, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .
類似化合物との比較
Similar Compounds
Piperidine derivatives: Known for their wide range of biological activities, including analgesic and antipsychotic effects.
Pyrrolidine derivatives: Used in drug discovery for their ability to modulate biological targets.
Pyridine derivatives: Commonly found in pharmaceuticals due to their diverse pharmacological properties .
Uniqueness
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug development and other scientific applications. This structural complexity allows for a wide range of chemical modifications and biological activities .
生物活性
The compound 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyrrolidine derivative with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrolidine ring linked to a pyridine moiety, which is substituted with a piperidine group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O |
| Molecular Weight | 244.34 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Recent studies have explored the biological activity of this compound, focusing on its antibacterial, antifungal, and antiparasitic properties.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine exhibit significant antibacterial effects. For instance, compounds similar to 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial activity .
Antifungal Activity
In vitro studies have also assessed the antifungal properties of related pyrrolidine derivatives. These compounds demonstrated varying levels of activity against fungal pathogens, suggesting that modifications in their structure could enhance their efficacy against specific fungal strains .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has been investigated, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. In assays, related compounds exhibited sub-micromolar potency in reducing parasitemia in infected models, indicating promising therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Pyrrolidine Derivatives Against Bacteria : A study evaluated various pyrrolidine derivatives and found that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of pyrrolidine-based compounds, revealing that specific substitutions significantly improved their effectiveness against fungal infections .
- Antiparasitic Properties : A collaborative study identified several novel compounds with structural similarities to 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine, demonstrating their potential to effectively clear parasites in vivo and in vitro .
特性
分子式 |
C16H23N3O |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-10-14(15-6-5-9-19(15)12-20)11-17-16(13)18-7-3-2-4-8-18/h10-12,15H,2-9H2,1H3 |
InChIキー |
IRJFADSUBUCJKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















